molecular formula C17H20N2O3S B4171661 3-[4-(ethylsulfamoyl)phenyl]-N-phenylpropanamide

3-[4-(ethylsulfamoyl)phenyl]-N-phenylpropanamide

Cat. No.: B4171661
M. Wt: 332.4 g/mol
InChI Key: MVHJHKLOUUTHTP-UHFFFAOYSA-N
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Description

3-[4-(ethylsulfamoyl)phenyl]-N-phenylpropanamide is an organic compound with the molecular formula C23H24N2O3S. It is a member of the sulfonamide class of compounds, which are known for their diverse biological activities. This compound is characterized by the presence of an ethylamino group, a sulfonyl group, and a phenylpropanamide moiety, making it a complex and multifunctional molecule.

Properties

IUPAC Name

3-[4-(ethylsulfamoyl)phenyl]-N-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3S/c1-2-18-23(21,22)16-11-8-14(9-12-16)10-13-17(20)19-15-6-4-3-5-7-15/h3-9,11-12,18H,2,10,13H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVHJHKLOUUTHTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(ethylsulfamoyl)phenyl]-N-phenylpropanamide typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route involves the following steps:

    Nitration: The nitration of benzene to form nitrobenzene.

    Reduction: The reduction of nitrobenzene to aniline.

    Sulfonation: The sulfonation of aniline to form 4-aminobenzenesulfonamide.

    Ethylation: The ethylation of 4-aminobenzenesulfonamide to introduce the ethylamino group.

    Amidation: The final step involves the reaction of the ethylamino sulfonyl derivative with phenylpropanoyl chloride to form the target compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, high-pressure reactors, and automated systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[4-(ethylsulfamoyl)phenyl]-N-phenylpropanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

3-[4-(ethylsulfamoyl)phenyl]-N-phenylpropanamide has a wide range of scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-[4-(ethylsulfamoyl)phenyl]-N-phenylpropanamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This compound can bind to the active site of enzymes, blocking their activity and leading to various biological effects. The ethylamino group and phenylpropanamide moiety contribute to the overall binding affinity and specificity of the compound.

Comparison with Similar Compounds

Similar Compounds

  • N-{4-[(methylamino)sulfonyl]phenyl}-3-phenylpropanamide
  • N-{4-[(propylamino)sulfonyl]phenyl}-3-phenylpropanamide
  • N-{4-[(butylamino)sulfonyl]phenyl}-3-phenylpropanamide

Uniqueness

3-[4-(ethylsulfamoyl)phenyl]-N-phenylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethylamino group enhances its solubility and reactivity, while the sulfonyl group provides strong binding interactions with target enzymes. This makes it a valuable compound for various scientific and industrial applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-[4-(ethylsulfamoyl)phenyl]-N-phenylpropanamide
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3-[4-(ethylsulfamoyl)phenyl]-N-phenylpropanamide

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